molecular formula C21H23N3O7 B4789539 DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE

DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE

Cat. No.: B4789539
M. Wt: 429.4 g/mol
InChI Key: XFKFUAAFWOXYQQ-UHFFFAOYSA-N
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Description

DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE: is a complex organic compound with the molecular formula C21H23N3O7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Amidation: The formation of an amide bond between the nitroaniline and an isophthalate derivative.

    Esterification: The final step involves esterification to introduce the diisopropyl groups.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, coupling agents for amidation, and acidic or basic catalysts for esterification .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The nitroaniline group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact pathways and targets would depend on the specific application and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE is unique due to the presence of the nitroaniline group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

dipropan-2-yl 5-[(3-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7/c1-12(2)30-19(25)14-8-15(20(26)31-13(3)4)10-17(9-14)23-21(27)22-16-6-5-7-18(11-16)24(28)29/h5-13H,1-4H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKFUAAFWOXYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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